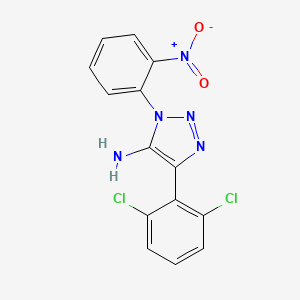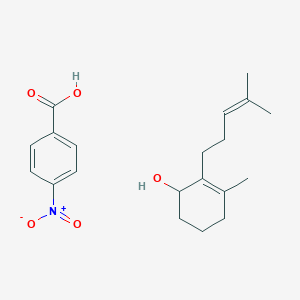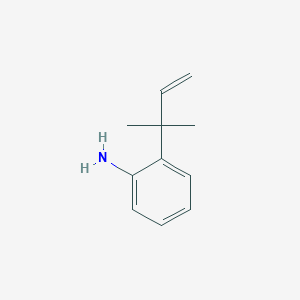![molecular formula C12H13N3O4 B14359454 Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate CAS No. 91625-92-2](/img/structure/B14359454.png)
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate is a chemical compound with a molecular mass of 263.2498 daltons It is a type of carbamate, which is a class of compounds that are derivatives of carbamic acid
Vorbereitungsmethoden
The synthesis of Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate involves several steps. One common method includes the reaction of 2-(hydrazinecarbonyl)-1-benzofuran-3-ylamine with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the ethoxy group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: A simpler carbamate with different chemical properties and applications.
Mthis compound: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and biological activity.
Phenyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate: A compound with a phenyl group, which can lead to different interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Eigenschaften
CAS-Nummer |
91625-92-2 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
ethyl N-[2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-2-18-12(17)14-9-7-5-3-4-6-8(7)19-10(9)11(16)15-13/h3-6H,2,13H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
KAVQNYKIHXVVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)


![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)



